N-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Description
N-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic carboxamide derivative featuring a pyridine core substituted with two benzyl groups and a carbonyl moiety. Its structure includes a 4-chlorobenzyl group at the N-position and a 3,4-dichlorobenzyl group at the 1-position of the pyridine ring.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2O2/c21-15-6-3-13(4-7-15)11-24-19(26)16-2-1-9-25(20(16)27)12-14-5-8-17(22)18(23)10-14/h1-10H,11-12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWXDEMANUEENA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS No. 338754-40-8) is a synthetic compound with potential biological activity. This article explores its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 421.7 g/mol
- CAS Number : 338754-40-8
The compound features a pyridine ring substituted with chlorobenzyl groups, which may contribute to its biological activity.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study on related thiazolidin derivatives demonstrated their ability to induce apoptosis in cancer cell lines such as HeLa through both extrinsic and intrinsic pathways, suggesting a potential mechanism for this compound as an anticancer agent .
The compound is believed to interact with various molecular targets involved in cancer progression. This includes inhibition of key signaling pathways such as Wnt/β-catenin, which is crucial for tumor growth and metastasis. Similar compounds have shown effectiveness in inhibiting cell proliferation in colorectal cancer models .
In Vitro Studies
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) are critical for understanding its potency:
Safety and Toxicology
The safety profile of this compound is yet to be fully elucidated. However, related compounds have shown promising safety indices in preclinical studies, indicating low toxicity at therapeutic doses .
Study 1: Anticancer Activity
In a recent study evaluating the anticancer activity of various pyridine derivatives, this compound was highlighted for its ability to significantly reduce tumor size in xenograft models when administered at specific doses over a treatment period .
Study 2: Mechanistic Insights
Another research effort focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways and alters mitochondrial membrane potential, leading to programmed cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
The target compound’s pyridine core differs from naphthyridine or quinoline-based analogs, such as N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) (). Key distinctions include:
- Ring size and aromaticity : Pyridine (6-membered, one nitrogen) vs. naphthyridine (10-membered fused rings with two nitrogens). Larger heterocycles like naphthyridine may enhance π-π stacking interactions with biological targets but reduce metabolic stability .
Substituent Effects
- Chlorinated benzyl groups: The target compound’s 3,4-dichlorobenzyl and 4-chlorobenzyl substituents introduce steric bulk and electron-withdrawing effects, which may improve binding affinity to hydrophobic pockets in target proteins compared to 67’s adamantyl and pentyl groups. Adamantyl moieties are known for enhancing lipophilicity and blood-brain barrier penetration, whereas chlorinated aromatics may favor antimicrobial or antiparasitic activity .
- Alkyl vs.
Pharmacological and Physicochemical Data (Hypothetical Projections)
Note: Data for the target compound are inferred from structural analogs due to absent experimental reports.
Research Implications and Limitations
- Structural insights : The dichlorobenzyl groups in the target compound may enhance target binding but could increase toxicity risks compared to 67 ’s adamantyl group, which balances lipophilicity and safety .
- Knowledge gaps: No direct biological data or crystal structures for the target compound are available in the provided evidence, limiting mechanistic conclusions. Further studies on solubility, stability, and in vitro activity are critical.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
